molecular formula C9H12N2O3 B1375393 Ethyl 5-ethoxypyrazine-2-carboxylate CAS No. 1262803-60-0

Ethyl 5-ethoxypyrazine-2-carboxylate

Cat. No. B1375393
M. Wt: 196.2 g/mol
InChI Key: BAZQNLGMKSJRSN-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxypyrazine-2-carboxylate is a chemical compound with the molecular formula C9H12N2O3 . It has a molecular weight of 196.21 . This compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for Ethyl 5-ethoxypyrazine-2-carboxylate is 1S/C9H12N2O3/c1-3-13-8-6-10-7(5-11-8)9(12)14-4-2/h5-6H,3-4H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 5-ethoxypyrazine-2-carboxylate is a powder at room temperature . It has a molecular weight of 196.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Synthesis of Fluoroalkylated Compounds

Ethyl 5-ethoxypyrazine-2-carboxylate is involved in the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines. These compounds exhibit ring-chain isomerization depending on the solvent and the fluoroalkyl substituent's length, leading to diverse products (Goryaeva et al., 2009).

Anti-Hepatitis B Virus Activities

Ethyl 5-ethoxypyrazine-2-carboxylate derivatives have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. These compounds show significant potential in this therapeutic area (Zhao et al., 2006).

Cyclization Reactions

The compound is also used in cyclization reactions involving ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates with 3-amino-5-hydroxypyrazole. This process results in the formation of various pyrazolo[1,5-a]pyrimidin-6-carboxylates, which have potential applications in chemical synthesis (Goryaeva et al., 2013).

Synthesis of Novel Antidepressants

Ethyl 5-ethoxypyrazine-2-carboxylate is utilized in the design and synthesis of novel antidepressants, particularly as 5-HT3 receptor antagonists. These compounds have shown promise in preclinical evaluations (Mahesh et al., 2011).

Formation of Novel Azaheterocycles

The interactions of ethyl 5-ethoxypyrazine-2-carboxylate analogues with 5-aminotetrazole lead to the efficient synthesis of novel azaheterocycles. This process is significant for the development of new chemical entities with potential applications in various fields (Goryaeva et al., 2015).

Synthesis of Pyrazines

Ethyl 5-ethoxypyrazine-2-carboxylate derivatives are used in synthesizing pyrazines, which are important compounds in medicinal chemistry and chemical synthesis (Keir et al., 1978).

Safety And Hazards

The safety information available indicates that Ethyl 5-ethoxypyrazine-2-carboxylate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

ethyl 5-ethoxypyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-13-8-6-10-7(5-11-8)9(12)14-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZQNLGMKSJRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(N=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethoxypyrazine-2-carboxylate

CAS RN

1262803-60-0
Record name ethyl 5-ethoxypyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a slurry of methyl 5-chloropyrazine-2-carboxylate (250 mg, 1.45 mmol) in EtOH (5 mL) was added potassium carbonate (300 mg, 2.18 mmol). The resultant solution was stirred at RT for 2 hours. The mixture was concentrated. The residue was partitioned between water and CH2Cl2. The aqueous layer was extracted with CH2Cl2 (3×). The combined organic layers were dried over Na2SO4, filtered and concentrated to afford ethyl 5-ethoxypyrazine-2-carboxylate (110 mg, 39%) as a yellow solid.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of methyl 5-chloropyrazine-2-carboxylate (0.50 g) in ethanol (10 mL) was cooled to 0° C., and sodium ethoxide (21% w/w solution in ethanol, 1 mL) was added over 10 mins. After allowing to warm to RT and stir for 2 h, water (100 mL) was added and the mixture extracted with EtOAc (2×150 mL). The combined organic portions were dried over MgSO4 and evaporated to afford the title compound. (0.65 g, purity approx. 85%). 1H NMR (400 MHz, CDCl3) δ ppm 1.45 (t, J=7.1 Hz, 3H), 1.46 (t, J=7.1 Hz, 3 H), 4.48 (q, J=7.1 Hz, 2 H), 4.49 (q, J=7.1 Hz, 2 H), 8.28 (d, J=1.3 Hz, 1 H), 8.88 (d, J=1.3 Hz, 1 H)
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kuramoto, Y Sawada, T Yamada… - Chemical and …, 2020 - jstage.jst.go.jp
This study reports the synthesis and evaluation of novel indirect AMP-activated protein kinase (AMPK) activators. The series of compounds selectively inhibited cell growth in several …
Number of citations: 4 www.jstage.jst.go.jp

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